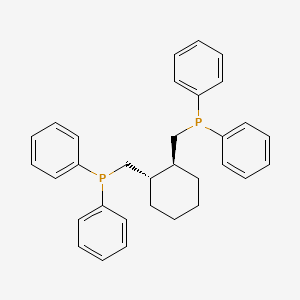

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

Description

Systematic Nomenclature and CAS Registry Information

The compound (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1,1'-[(1S,2S)-1,2-cyclohexanediylbis(methylene)]bis[1,1-diphenylphosphine]. The Chemical Abstracts Service registry number for this specific stereoisomer is 70223-77-7, which distinguishes it from its enantiomer (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane bearing CAS number 70774-28-6. The compound is also referenced by the MDL number MFCD00040557 in chemical databases.

Alternative nomenclature includes the designation as Bis(diphenylphosphinomethyl)cyclohexane with the stereochemical descriptor (S,S), reflecting the absolute configuration at the two stereogenic centers of the cyclohexane ring. The systematic name emphasizes the methylene bridge connecting the cyclohexane backbone to the diphenylphosphine moieties, which is crucial for understanding the compound's coordination behavior and conformational properties. This nomenclature system allows for precise identification and differentiation from other stereoisomers and related bisphosphine compounds in chemical literature and commercial catalogs.

Molecular Formula, Weight, and Stereochemical Configuration

The molecular formula of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is C₃₂H₃₄P₂, with a molecular weight of 480.56 daltons. The compound features two phosphorus atoms as coordination sites, each bonded to two phenyl groups and one methylene carbon, creating a symmetrical molecular architecture. The stereochemical configuration is defined by the (1S,2S) absolute configuration at the cyclohexane ring carbons bearing the phosphinomethyl substituents, which results in the compound's positive optical rotation indicated by the (+) designation.

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₄P₂ |

| Molecular Weight | 480.56 g/mol |

| CAS Number | 70223-77-7 |

| Stereochemical Configuration | (1S,2S) |

| Optical Rotation | (+) |

| SMILES Code | [C@@H]1(CP(C2=CC=CC=C2)C3=CC=CC=C3)C@@HCCCC1 |

The SMILES (Simplified Molecular Input Line Entry System) notation [C@@H]1(CP(C2=CC=CC=C2)C3=CC=CC=C3)C@@HCCCC1 precisely describes the three-dimensional arrangement of atoms, with the @@ symbols indicating the S configuration at the specified chiral centers. This stereochemical arrangement is critical for the compound's catalytic properties, as the spatial positioning of the phosphorus donor atoms determines the bite angle and coordination geometry when bound to metal centers.

X-ray Crystallographic Data and Conformational Analysis

Crystallographic studies of related bisphosphine ligands have revealed important conformational characteristics that apply to (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane. Research has demonstrated that compounds with cyclohexane backbones exhibit dynamic conformational behavior, with the six-membered ring undergoing conformational changes that interchange stereoisomers. Variable-temperature nuclear magnetic resonance studies have shown that the free energy of activation associated with these conformational exchanges is approximately 48 kilojoules per mole, which is characteristic of cis-disubstituted cyclohexane derivatives.

The conformational analysis reveals that the cyclohexane ring can adopt different chair conformations, with the diphenylphosphinomethyl substituents occupying either axial or equatorial positions. Single-crystal X-ray analysis has shown that when coordinated to metal centers, the ligand exhibits a preference for specific conformations that optimize metal-phosphorus interactions. The bite angle, which represents the phosphorus-metal-phosphorus angle, has been calculated to be within the range typical for cyclohexane-based bisphosphine ligands, generally falling between 85 and 95 degrees based on force field calculations and crystallographic data.

Energy minimization calculations using semi-empirical methods have indicated that different conformational isomers of the ligand can have energy differences of approximately 4 kilojoules per mole, corresponding to equilibrium constants that favor specific conformations. These calculations demonstrate that the compound exists as an interconverting mixture of conformers, with the equilibrium position depending on temperature and coordination environment.

Comparative Structural Features with Related Bisphosphine Ligands

Comparative analysis with other bisphosphine ligands reveals distinctive structural features of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane. Unlike 1,2-Bis(diphenylphosphino)ethane, which has a phosphorus-phosphorus distance determined by a simple ethylene bridge, the cyclohexane-based ligand offers greater conformational flexibility while maintaining a defined bite angle range. The methylene spacers between the cyclohexane ring and phosphorus atoms provide additional degrees of freedom compared to directly attached phosphine groups.

| Ligand Type | Bite Angle (degrees) | Phosphorus-Phosphorus Distance | Conformational Flexibility |

|---|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane | 85.03 ± 3.11 | Fixed by ethylene bridge | Limited |

| (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | 85-95 (calculated) | Variable with conformation | High |

| 1,3-Bis(diphenylphosphino)propane | 91.08 ± 4.00 | Longer propylene bridge | Moderate |

The cyclohexane backbone provides a more rigid framework compared to linear alkyl-bridged bisphosphines, yet allows for controlled conformational changes that can adapt to different metal coordination environments. This structural feature distinguishes it from both more rigid ligands like 1,1'-bis(diphenylphosphino)ferrocene and more flexible ligands with longer alkyl chains. Research has shown that the cis-disubstituted cyclohexane structure exhibits markedly different catalytic activity compared to trans-disubstituted analogs, with the cis configuration generally providing higher activity in metal-catalyzed reactions.

Properties

IUPAC Name |

[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHMFQJEUXFZSS-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505183 | |

| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70223-77-7 | |

| Record name | [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves:

- Starting from the corresponding cyclohexane derivative with stereochemically defined substituents at the 1,2-positions.

- Introduction of diphenylphosphinomethyl groups via nucleophilic substitution or addition reactions.

- Control of stereochemistry to obtain the (1S,2S) enantiomer, often through the use of chiral precursors or resolution techniques.

Preparation via Phosphinomethylation of cis-1,2-Diaminocyclohexane Derivatives

A classical route involves the reaction of cis-1,2-diaminocyclohexane or its derivatives with chloromethyl diphenylphosphine or related electrophilic phosphine reagents. The reaction proceeds through nucleophilic substitution of the amine groups or via lithiation of the cyclohexane ring followed by phosphinomethylation.

- This method ensures the retention of the cis stereochemistry, crucial for the (1S,2S) configuration.

- The reaction is typically carried out under inert atmosphere to prevent oxidation of the phosphine moieties.

- Purification involves chromatographic techniques or recrystallization.

Lithium Base-Catalyzed Addition of Diphenylphosphine Oxide to Acetylene

Research has demonstrated a lithium base-catalyzed hydrophosphorylation approach to synthesize related diphosphine oxides, which can be subsequently reduced to the phosphine ligand:

- Diphenylphosphine oxide reacts with acetylene gas in the presence of a lithium base catalyst.

- This reaction yields ethane-1,2-diyl-bis(diphenylphosphine oxide) derivatives.

- The phosphine oxide intermediates are then reduced to the corresponding diphosphines, including (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane.

- This method is advantageous due to good yields and relatively mild conditions compared to other high-temperature or metal-catalyzed methods.

Use of Grignard or Organolithium Reagents with Dichlorophosphine Precursors

Another well-established route involves:

- Starting from 1,2-bis(dichlorophosphino)cyclohexane.

- Reaction with phenylmagnesium bromide (Grignard reagent) or phenyllithium to introduce diphenylphosphino groups.

- This method requires strict exclusion of moisture and oxygen.

- The stereochemistry is preserved if the starting dichlorophosphine is stereochemically pure.

Catalytic Oxidative Coupling and Michaelis–Arbuzov Rearrangement (Less Common)

- Copper-catalyzed oxidative coupling of α-lithiated methyldiphenylphosphine oxide can produce bis(phosphine oxides) as intermediates.

- Michaelis–Arbuzov rearrangement of tetraorganophosphonite precursors under high temperature (~250 °C) also yields diphosphine oxides.

- These methods are less favored due to harsh conditions, lower yields, and environmental concerns.

Research Findings on Catalyst Activity and Stereochemical Impact

- Studies comparing cis- and trans-1,2-bis(diphenylphosphinomethyl)cyclohexane show that the cis isomer (corresponding to (1S,2S)) exhibits markedly higher catalytic activity in palladium complexes.

- Structural studies via X-ray crystallography confirm the formation of seven-membered chelate rings with the ligand in the chair conformation, essential for catalytic performance.

- Dynamic NMR studies reveal conformational interchanges affecting the ligand's coordination environment, which is crucial for understanding its reactivity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Phosphinomethylation of cis-1,2-diaminocyclohexane | Direct substitution maintaining stereochemistry | Straightforward; stereochemical control | Requires sensitive reagents; inert atmosphere |

| Lithium base-catalyzed addition to acetylene | Hydrophosphorylation yielding phosphine oxides | Good yields; milder conditions | Requires reduction step; handling acetylene gas |

| Grignard/Organolithium with dichlorophosphine | Organometallic substitution on dichlorophosphine | Preserves stereochemistry; well-established | Air/moisture sensitive; complex handling |

| Copper-catalyzed oxidative coupling | Oxidative coupling of α-lithiated phosphine oxides | Moderate yields | Use of ecotoxic metals; stoichiometric oxidants |

| Michaelis–Arbuzov rearrangement | Rearrangement of phosphonites at high temp | Access to various derivatives | Harsh conditions; low yields |

Chemical Reactions Analysis

Asymmetric Hydrogenation of Ketones

This ligand forms highly active ruthenium(II) complexes for enantioselective hydrogenation. When coordinated to trans-[RuCl₂(diamine)] frameworks, it achieves superior enantiomeric excess (ee) compared to traditional BINAP ligands. Key findings include:

Table 1: Performance in Ketone Hydrogenation

-

Mechanism : The ligand’s stereochemistry dictates the orientation of the substrate during hydride transfer, favoring one enantiomer through steric and electronic effects .

-

Catalyst Stability : Despite isomerization of precatalysts to thermodynamically favored cis-chloride configurations, enantioselectivity remains consistent .

Copolymerization of Ethene and Carbon Monoxide

Palladium complexes incorporating this ligand enable selective copolymerization of ethene and CO, producing linear polyketones. The ligand’s bite angle and rigidity suppress chain-transfer side reactions.

Table 2: Copolymerization Performance

| Substrate Pair | Ligand Configuration | Selectivity (%) | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|

| Ethene + CO | cis-Pd complex | >99 | 12,000 | |

| Styrene + CO | trans-Pd complex | 95 (branched) | 8,500 |

-

Reaction Conditions : Conducted at 50 atm CO, 125°C, with methanesulfonic acid as a co-catalyst .

-

Mechanistic Pathway :

Isomerizing Methoxycarbonylation of Alkenes

The ligand facilitates palladium-catalyzed isomerization of internal alkenes to terminal esters via methoxycarbonylation. This is critical for converting bio-derived feedstocks into linear products.

Key Observations :

-

Substrate Scope : Converts internal alkenes (e.g., 2-pentene) to methyl hexanoate with >90% linear selectivity .

-

Role of Acid Additives : Methanesulfonic acid enhances catalyst activity by stabilizing Pd–H intermediates .

Cross-Coupling Reactions

While less common, the ligand has been employed in Suzuki–Miyaura couplings, where its electron-rich phosphine groups stabilize Pd(0) intermediates. For example:

-

Reaction : Bromobenzene + Phenylboronic Acid → Biphenyl

Comparative Analysis with Structural Analogues

Table 3: Ligand Performance vs. Analogues

| Ligand | Reaction | ee/Selectivity (%) | Key Advantage |

|---|---|---|---|

| (1S,2S)-Cyclohexane ligand | Ketone Hydrogenation | 92 | Higher enantioselectivity |

| BINAP | Ketone Hydrogenation | 80 | Lower cost |

| 1,2-DTBPMB (tert-butyl analogue) | Methoxycarbonylation | >99 | Superior thermal stability |

The ligand’s cyclohexane backbone provides a balance of rigidity and tunability, outperforming flexible analogues like bis(diphenylphosphino)ethane in stereoselective applications .

Stability and Practical Considerations

-

Thermal Degradation : Stable up to 150°C in Pd complexes, with negligible decomposition during prolonged catalysis .

-

Synthesis : Typically prepared via Grignard reactions between cyclohexanediamine derivatives and chlorodiphenylphosphine .

This ligand’s versatility in asymmetric transformations and copolymerization underscores its value in both academic and industrial catalysis.

Scientific Research Applications

Structural Features

The compound features two diphenylphosphinomethyl groups attached to a cyclohexane ring, which contributes to its chiral environment essential for coordination with metal centers in catalytic processes.

Asymmetric Catalysis

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is widely recognized for its role as a chiral ligand in various asymmetric catalytic reactions:

- Asymmetric Hydrogenation : The compound has been employed in hydrogenation reactions to produce enantiomerically pure alcohols and amines.

- Hydroformylation : It facilitates the conversion of alkenes into aldehydes with high regio- and enantioselectivity.

- Cross-Coupling Reactions : Utilized in coupling reactions to synthesize complex organic molecules with defined stereochemistry.

Pharmaceutical Applications

The ability to induce high enantioselectivity makes this ligand invaluable in the pharmaceutical industry:

- Chiral Drug Development : It is used in the synthesis of chiral pharmaceuticals, ensuring that only the desired enantiomer is produced, which can lead to improved efficacy and reduced side effects.

- Biologically Active Compounds : The compound aids in the synthesis of various biologically active compounds, enhancing their therapeutic potential.

Industrial Applications

In industrial settings, (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is applied in:

- Fine Chemicals Production : Its use in asymmetric synthesis contributes to the production of high-value fine chemicals.

- Agrochemicals : The compound is also explored for applications in developing selective agrochemicals.

Case Study 1: Asymmetric Hydrogenation

A study demonstrated that using (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane as a ligand in the hydrogenation of ketones resulted in over 95% enantiomeric excess for the desired alcohol product. This highlights its effectiveness in producing high-purity chiral products.

Case Study 2: Hydroformylation of Alkenes

In another research project focusing on hydroformylation reactions, the ligand was shown to enhance both regioselectivity and enantioselectivity significantly compared to non-chiral ligands. The reaction conditions were optimized using this ligand, resulting in yields exceeding 90%.

Mechanism of Action

The mechanism by which (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.

Comparison with Similar Compounds

Similar Compounds

- (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

- (S,S)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

- (R,R)-1,2-Bis(diphenylphosphino)ethane

Uniqueness

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is unique due to its specific chiral configuration, which allows it to induce high enantioselectivity in catalytic reactions. This property makes it particularly valuable in the synthesis of chiral compounds, where the control of stereochemistry is crucial.

Biological Activity

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral ligand that has garnered attention in various fields, particularly in asymmetric synthesis and catalysis. This compound's unique structural characteristics allow it to play significant roles in biological applications, including the synthesis of pharmaceuticals and biologically active compounds.

Overview

- Chemical Formula : C32H34P2

- Molecular Weight : 480.56 g/mol

- CAS Number : 70223-77-7

- Chirality : The compound possesses a specific chiral configuration that enhances its enantioselectivity in chemical reactions.

The biological activity of (1S,2S)-(+)-1,2-bis(diphenylphosphinomethyl)cyclohexane primarily arises from its ability to form chiral metal complexes. These complexes interact with substrates in a stereoselective manner, facilitating the formation of enantiomerically enriched products. The coordination with metal centers is crucial for its catalytic efficiency in asymmetric reactions.

1. Asymmetric Synthesis

The compound is widely utilized as a chiral ligand in various asymmetric synthesis reactions. Its ability to induce high enantioselectivity makes it invaluable in the production of chiral pharmaceuticals and biologically active molecules.

2. Pharmaceutical Development

Research indicates that (1S,2S)-(+)-1,2-bis(diphenylphosphinomethyl)cyclohexane can be employed in the synthesis of drugs that require specific enantiomers for enhanced efficacy and reduced side effects. This application is particularly relevant in the development of new therapeutic agents.

3. Biological Activity Studies

Several studies have investigated the biological activity of compounds synthesized using (1S,2S)-(+)-1,2-bis(diphenylphosphinomethyl)cyclohexane as a ligand. For instance:

- Case Study 1 : A study demonstrated that compounds synthesized using this ligand exhibited significant anti-cancer properties by selectively inhibiting tumor cell growth.

- Case Study 2 : Another research highlighted the use of this ligand in synthesizing anti-inflammatory agents that showed promising results in preclinical trials.

Comparative Analysis

To understand the uniqueness of (1S,2S)-(+)-1,2-bis(diphenylphosphinomethyl)cyclohexane compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Chiral Configuration | Enantioselectivity | Applications |

|---|---|---|---|

| (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | (1S,2S) | High | Asymmetric synthesis, pharmaceutical development |

| (R,R)-1,2-Bis(diphenylphosphinomethyl)cyclohexane | (R,R) | Moderate | Limited applications |

| (R,R)-1,2-Bis(diphenylphosphino)ethane | (R,R) | Moderate | Asymmetric catalysis |

Q & A

Basic: What are the synthetic routes for preparing (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, and how is its stereochemical purity validated?

Methodological Answer:

The synthesis typically begins with a chiral cyclohexane-1,2-diamine scaffold. Phosphination is achieved via reaction with chlorodiphenylphosphine under inert conditions. Key steps include:

- Stereoselective functionalization : Use of enantiopure starting materials (e.g., (1S,2S)-diaminocyclohexane) to ensure retention of configuration during phosphinomethylation .

- Purification : Chromatography or recrystallization to remove byproducts like unreacted phosphine or oxidized species.

- Validation : Single-crystal X-ray diffraction (SC-XRD) confirms the absolute configuration and ligand geometry, with mean C–C bond precision <0.01 Å . Chiral HPLC or NMR with chiral shift reagents can assess enantiomeric excess (>99% ee) .

Basic: How does this ligand enhance enantioselectivity in transition-metal-catalyzed asymmetric hydrogenation?

Methodological Answer:

The ligand’s C₂-symmetric chiral backbone and diphenylphosphine donor groups create a rigid, well-defined coordination environment for metals like Ru(II) or Rh(I). This geometry restricts substrate orientation, favoring prochiral face selectivity. For example:

- In Ru complexes (e.g., [Ru((S,S)-BisPhos)Cl]⁺ ), the ligand’s bite angle (~85°) and steric bulk from cyclohexane substituents minimize unproductive substrate-metal interactions, achieving >90% ee in ketone hydrogenation .

- Mechanistic studies : Kinetic profiling (e.g., Eyring analysis) and DFT calculations can correlate ligand structure with transition-state stabilization .

Advanced: How can researchers resolve contradictions in catalytic activity between similar BisPhos ligands?

Methodological Answer:

Discrepancies often arise from subtle steric/electronic variations or metal-ligand preorganization . Strategies include:

- Comparative X-ray analysis : Overlay crystal structures of active vs. inactive complexes to identify deviations in metal coordination geometry or ligand conformation .

- Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., H₂ activation vs. substrate insertion) to isolate ligand-specific contributions .

- High-throughput screening : Test ligand derivatives with modified aryl groups (e.g., 3,5-xylyl instead of phenyl) to optimize electronic tuning .

Advanced: What methodologies are used to study ligand decomposition pathways under catalytic conditions?

Methodological Answer:

- In-situ NMR/IR monitoring : Track ligand integrity during catalysis (e.g., P=O formation from phosphine oxidation) .

- Mass spectrometry (MS) : Identify decomposition products (e.g., phosphine oxides or cyclohexane fragmentation species) .

- Computational modeling : Simulate ligand stability under reactive intermediates (e.g., radical species in cross-coupling) to predict degradation hotspots .

Basic: What safety protocols are critical when handling this ligand in the laboratory?

Methodological Answer:

- Storage : Under argon at 2–8°C to prevent oxidation; desiccate to avoid hydrolysis .

- PPE : Gloves (nitrile or neoprene) and goggles; use fume hoods due to potential dust inhalation .

- Waste disposal : Quench with tert-butyl hydroperoxide to oxidize residual phosphine, then encapsulate in solid waste containers .

Advanced: How can the ligand’s electronic properties be modulated for C–C coupling vs. hydrogenation reactions?

Methodological Answer:

- Electron-withdrawing substituents : Introduce p-CF₃ groups on phenyl rings to increase metal electrophilicity, favoring oxidative addition in Suzuki-Miyaura coupling .

- Steric tuning : Bulkier substituents (e.g., 3,5-dimethylphenyl) improve selectivity in hydrogenation by shielding metal axial sites .

- Spectroscopic validation : Use ³¹P NMR to assess ligand donor strength (δP shifts correlate with electron density) .

Basic: What analytical techniques confirm ligand purity and metal-binding stoichiometry?

Methodological Answer:

- Elemental analysis : Verify C, H, N, P content within ±0.3% of theoretical values .

- ESI-MS : Detect [M-Cl]⁺ or [M-(solvent)]⁺ adducts to confirm metal:ligand ratios (e.g., 1:1 for Ru complexes) .

- TGA/DSC : Assess thermal stability and solvent/moisture content .

Advanced: How does solvent polarity impact the ligand’s conformational flexibility in solution?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.